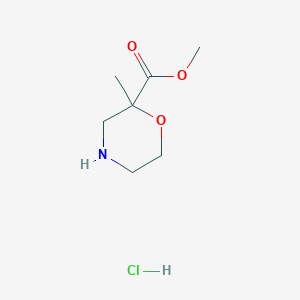Methyl 2-methylmorpholine-2-carboxylate hydrochloride
CAS No.: 1205750-77-1
Cat. No.: VC2886199
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1205750-77-1 |
|---|---|
| Molecular Formula | C7H14ClNO3 |
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | methyl 2-methylmorpholine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-7(6(9)10-2)5-8-3-4-11-7;/h8H,3-5H2,1-2H3;1H |
| Standard InChI Key | DSSQOCIZNVHANL-UHFFFAOYSA-N |
| SMILES | CC1(CNCCO1)C(=O)OC.Cl |
| Canonical SMILES | CC1(CNCCO1)C(=O)OC.Cl |
Introduction
Methyl 2-methylmorpholine-2-carboxylate hydrochloride is a well-defined chemical compound identified by specific designators in chemical databases and reference materials. It belongs to the class of morpholine derivatives, which are heterocyclic organic compounds containing both oxygen and nitrogen atoms in their ring structure. The compound's structure includes a morpholine ring with methyl and carboxylate substituents at the 2-position, with the addition of hydrochloride to form the salt.
Identification Parameters
The compound has several additional identifiers in chemical databases, including MFCD14582569 and SCHEMBL15415561, which assist in cross-referencing across different chemical repositories and literature sources . These identification parameters are crucial for researchers when ordering or synthesizing the compound for experimental purposes.
Structural Characteristics
Methyl 2-methylmorpholine-2-carboxylate hydrochloride features a morpholine ring with specific functional group attachments that determine its chemical behavior and reactivity patterns. The morpholine ring itself is a six-membered heterocycle containing both oxygen and nitrogen atoms, creating a structure with unique electronic properties.
The key structural features include:
-
A morpholine ring core structure
-
Methyl substituent at the 2-position
-
Carboxylate (methyl ester) group also at the 2-position
-
Hydrochloride salt formation, which alters the properties of the base compound
This specific arrangement of atoms and functional groups contributes to the compound's reactivity profile and applications in synthetic chemistry. The quaternary carbon at position 2 creates a unique steric environment that influences the compound's behavior in chemical reactions. The hydrochloride form significantly affects the solubility and handling properties, typically increasing water solubility compared to the free base form.
Physicochemical Properties
Methyl 2-methylmorpholine-2-carboxylate hydrochloride exhibits distinctive physicochemical properties that determine its behavior in various chemical environments and applications. Understanding these properties is essential for researchers working with this compound in laboratory and industrial settings.
Physical Properties
The physical state and properties of this compound reflect its molecular structure and intermolecular forces. While detailed empirical data on some physical properties is limited in the available literature, certain characteristics can be inferred from its structure and chemical class.
Methyl 2-methylmorpholine-2-carboxylate hydrochloride is typically supplied as a solid at room temperature, with physical properties that reflect its ionic nature as a hydrochloride salt . The addition of the hydrochloride group significantly alters its solubility profile compared to the free base, typically enhancing water solubility while potentially reducing solubility in non-polar organic solvents. This property is particularly important for applications in aqueous reaction systems where solubility plays a critical role in reaction efficiency.
| Parameter | Specification |
|---|---|
| Purity | Not less than 97% |
| Appearance | Solid (specific form may vary by supplier) |
| Use Restriction | For research use only. Not for human or veterinary use |
Companies such as Vulcanchem and MolCore specialize in manufacturing high-purity versions of this compound for pharmaceutical and research applications . The compound is typically supplied with quality certifications and analytical data to confirm identity and purity. Commercial supplies are generally intended for laboratory research purposes rather than larger-scale industrial applications or direct therapeutic use.
Applications and Research Significance
Methyl 2-methylmorpholine-2-carboxylate hydrochloride serves important roles in various scientific and industrial contexts, primarily as an intermediate compound in organic synthesis and pharmaceutical development.
These hazard classifications are consistent with many research-grade chemicals of similar structural class, particularly those containing basic nitrogen centers and being supplied as hydrochloride salts. The classifications highlight the need for appropriate personal protective equipment and handling procedures.
Structural Comparisons with Related Compounds
Comparing Methyl 2-methylmorpholine-2-carboxylate hydrochloride with structurally related compounds provides valuable context for understanding its unique properties and potential applications. Several related compounds appear in the chemical literature, with varying substitution patterns on the morpholine ring system.
Comparison with Methyl 2-methylmorpholine-3-carboxylate hydrochloride
A closely related compound is Methyl 2-methylmorpholine-3-carboxylate hydrochloride, which differs in the position of the carboxylate group (position 3 instead of position 2). Both compounds share the same molecular formula (C7H14ClNO3) and molecular weight (195.64 g/mol), but their structural differences lead to distinct chemical properties and potentially different applications.
The key differences include:
-
Different substitution pattern (2,2-disubstituted vs. 2,3-disubstituted)
-
Different steric environment around the morpholine ring
-
Potentially different reactivity profiles due to the altered spatial arrangement of functional groups
These differences would be expected to influence reactivity patterns, particularly in sterically demanding reactions or those involving conformational considerations. The 3-carboxylate isomer has a different InChIKey (MKEFQXMASBWRKS-UHFFFAOYSA-N) reflecting its distinct chemical identity despite the identical molecular formula.
Comparison with Methyl morpholine-2-carboxylate hydrochloride
Another related compound is Methyl morpholine-2-carboxylate hydrochloride (CAS: 937063-34-8), which lacks the methyl substituent at position 2. This compound has a simpler structure with molecular formula C6H12ClNO3 and molecular weight 181.62 g/mol .
The absence of the methyl group at position 2 results in:
-
Reduced steric hindrance around the quaternary center
-
Different conformational properties of the morpholine ring
-
Potentially higher reactivity at the 2-position due to the absence of the additional alkyl substituent
These structural differences would be expected to influence the compound's behavior in various chemical transformations, particularly those involving nucleophilic attack or steric considerations. The different substitution pattern also affects the compound's physicochemical properties, potentially altering solubility, melting point, and other physical characteristics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume